1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using hydrazine derivatives and β-keto esters or diketones.
Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Continuous Flow Synthesis: For better control over reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) would involve its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylicacid derivatives: Compounds with similar core structures but different substituents.
Pyridine derivatives: Compounds featuring the pyridine ring with various functional groups.
Uniqueness
1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16) |
InChI Key |
RXAISJZHAOSCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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